1-Iodo-2,3,4,5-tetramethylbenzene;1-methyl-4-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Iodo-2,3,4,5-tetramethylbenzene: and 1-methyl-4-(2,2,2-trifluoroethoxy)benzene are aromatic compounds with unique structural features. 1-Iodo-2,3,4,5-tetramethylbenzene is characterized by the presence of an iodine atom and four methyl groups attached to a benzene ring . 1-Methyl-4-(2,2,2-trifluoroethoxy)benzene, on the other hand, contains a trifluoroethoxy group and a methyl group attached to the benzene ring .
Preparation Methods
1-Iodo-2,3,4,5-tetramethylbenzene: can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene. This reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions . The reaction is carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained to ensure the selective iodination of the benzene ring .
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: can be prepared by the reaction of 1-methyl-4-hydroxybenzene with 2,2,2-trifluoroethanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
1-Iodo-2,3,4,5-tetramethylbenzene: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: also undergoes various reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced with other nucleophiles under suitable conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as nitration and sulfonation.
Scientific Research Applications
1-Iodo-2,3,4,5-tetramethylbenzene: is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of advanced materials with specific properties.
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: is used in:
Pharmaceutical Research: It is investigated for its potential use in drug development.
Chemical Biology: It is used as a probe to study biological processes.
Mechanism of Action
The mechanism of action of 1-Iodo-2,3,4,5-tetramethylbenzene involves its ability to undergo substitution reactions, which can lead to the formation of various derivatives with different biological activities . The iodine atom plays a crucial role in these reactions by acting as a leaving group .
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: exerts its effects through interactions with biological targets, such as enzymes and receptors . The trifluoroethoxy group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .
Comparison with Similar Compounds
1-Iodo-2,3,4,5-tetramethylbenzene: can be compared with other iodinated aromatic compounds, such as 1-iodo-4-methylbenzene and 1-iodo-2,4,5-trimethylbenzene . These compounds share similar reactivity patterns but differ in the number and position of methyl groups on the benzene ring .
1-Methyl-4-(2,2,2-trifluoroethoxy)benzene: can be compared with other trifluoroethoxy-substituted benzenes, such as 1-methyl-2-(2,2,2-trifluoroethoxy)benzene and 1-methyl-3-(2,2,2-trifluoroethoxy)benzene . These compounds have similar chemical properties but differ in the position of the trifluoroethoxy group on the benzene ring .
Properties
Molecular Formula |
C19H22F3IO |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
1-iodo-2,3,4,5-tetramethylbenzene;1-methyl-4-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H13I.C9H9F3O/c1-6-5-10(11)9(4)8(3)7(6)2;1-7-2-4-8(5-3-7)13-6-9(10,11)12/h5H,1-4H3;2-5H,6H2,1H3 |
InChI Key |
QBRFDBQZFUDGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(F)(F)F.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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